Cas no 54241-02-0 (10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-)

10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]- structure
54241-02-0 structure
Product name:10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-
CAS No:54241-02-0
MF:C20H24ClN3OS
MW:389.94206237793
CID:355093
PubChem ID:12333095

10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]- Chemical and Physical Properties

Names and Identifiers

    • 10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-
    • 8-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-ol
    • 54241-02-0
    • DTXSID60490867
    • 8-Chloro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazin-2-ol
    • 8-CHLORO-10-[3-(4-METHYLPIPERAZIN-1-YL)PROPYL]-10H-PHENOTHIAZIN-2-OL
    • Inchi: InChI=1S/C20H24ClN3OS/c1-22-9-11-23(12-10-22)7-2-8-24-17-13-15(21)3-5-19(17)26-20-6-4-16(25)14-18(20)24/h3-6,13-14,25H,2,7-12H2,1H3
    • InChI Key: YKALSODMDPYKBX-UHFFFAOYSA-N
    • SMILES: ClC1C=C2C(SC3=C(N2CCCN2CCN(C)CC2)C=C(O)C=C3)=CC=1

Computed Properties

  • Exact Mass: 389.13312
  • Monoisotopic Mass: 389.1328613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 462
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.2Ų
  • XLogP3: 4.5

Experimental Properties

  • PSA: 29.95

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